2-Chloro-N-methylnicotinamide chemical properties and structure
2-Chloro-N-methylnicotinamide chemical properties and structure
An In-depth Technical Guide to 2-Chloro-N-methylnicotinamide: Properties, Synthesis, and Applications
Introduction
2-Chloro-N-methylnicotinamide is a halogenated derivative of nicotinamide, a form of vitamin B3. While nicotinamide itself is a crucial component of the coenzyme nicotinamide adenine dinucleotide (NAD), essential for cellular metabolism, its derivatives have garnered significant interest in the fields of medicinal chemistry and drug development. The nicotinamide scaffold is recognized as a "privileged structure," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1][2] This versatility makes its derivatives, including 2-Chloro-N-methylnicotinamide, valuable building blocks for creating novel therapeutic agents.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core chemical properties, structural features, synthesis protocols, and emerging applications of 2-Chloro-N-methylnicotinamide, grounded in authoritative scientific literature.
Chapter 1: Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical nature is foundational to its application in research and development. This chapter details the identity, properties, and spectroscopic profile of 2-Chloro-N-methylnicotinamide.
Core Chemical Identity
The fundamental identifiers for 2-Chloro-N-methylnicotinamide are summarized below, providing a clear reference for its chemical identity.[3][4][5]
| Identifier | Value |
| CAS Number | 52943-20-1[4][5] |
| Molecular Formula | C₇H₇ClN₂O[3][4] |
| Molecular Weight | 170.60 g/mol [4][5] |
| IUPAC Name | 2-chloro-N-methylpyridine-3-carboxamide |
| SMILES | CNC(C1=C(N=CC=C1)Cl)=O[5] |
Physicochemical Data
Key physical properties determine the handling, storage, and application of the compound.
| Property | Value | Source |
| Boiling Point | 332°C at 760 mmHg | [4] |
| Purity | Commonly available at ≥97% | [4][6] |
| Storage | Store in a dry, sealed, and cool place | [4][7] |
Structural Analysis
The structure of 2-Chloro-N-methylnicotinamide features a pyridine ring substituted with a chlorine atom at the 2-position and an N-methylamide group at the 3-position. The chlorine atom, being an electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, making the compound a versatile intermediate for further chemical modifications.
Spectroscopic Profile
While specific spectral data requires direct experimental acquisition, the structural features allow for the prediction of key spectroscopic signatures. Documentation for NMR, HPLC, and LC-MS is often available from chemical suppliers.[4]
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Nuclear Magnetic Resonance (NMR): In ¹H NMR, characteristic signals would include peaks for the three protons on the pyridine ring, a singlet for the N-methyl group, and a signal for the amide proton. In ¹³C NMR, distinct peaks would appear for the carbonyl carbon, the carbons of the pyridine ring (with the carbon attached to the chlorine showing a characteristic shift), and the N-methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretch of the amide group (typically around 1650-1680 cm⁻¹).[8] Other key peaks would include C-H stretching from the aromatic and methyl groups, C=C and C=N stretching from the pyridine ring, and a C-Cl stretching vibration.[8]
-
Mass Spectrometry (MS): Mass spectral analysis would reveal a molecular ion peak corresponding to the compound's molecular weight.[3] A characteristic isotopic pattern would be observed due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), serving as a clear diagnostic feature.
Chapter 2: Synthesis and Reaction Mechanisms
The synthesis of 2-Chloro-N-methylnicotinamide can be achieved through several routes, typically involving the formation of an amide bond from a carboxylic acid precursor. Patent literature provides detailed and validated protocols for its production.
Detailed Synthetic Protocol
A method for synthesizing 2-Chloro-N-methylnicotinamide is detailed in patent CN115260092.[9] This process involves a multi-step reaction starting from commercially available precursors.
Experimental Protocol:
-
Initial Reaction: In a suitable reaction flask, dissolve 47.4g (0.5 mol) of 3-chloroacrolein and 58g (0.58 mol) of 2-cyano-N-methyl-acetamide in 189.5g of 1,2-dichloroethane.
-
Catalysis: Add 8.3g of triethylamine hydrochloride to the solution. This amine salt acts as a catalyst to facilitate the initial condensation and subsequent cyclization reactions.
-
Heating and Monitoring: Raise the temperature to 65°C and maintain it for 4 hours. The progress of the reaction is monitored by HPLC to check for the consumption of the starting material, 3-chloroacrolein.
-
Intermediate Reaction: After the initial reaction is complete (indicated by <0.2% remaining 3-chloroacrolein), cool the mixture to 40°C. Add 8g of a composite solid catalyst (e.g., tin chloride and zinc on a silica support) and stir for 2 hours.
-
Temperature Gradient: Gradually increase the temperature, holding for 30 minutes at 10°C intervals until reaching 80°C. This controlled heating helps to drive the reaction to completion while minimizing side products.
-
Isolation and Purification: Once the reaction is complete, filter the hot mixture to recover the catalyst. Decolorize the filtrate with 0.5g of activated carbon at 50°C for 30 minutes.
-
Final Product: Filter the solution again and evaporate the solvent to dryness. Rapid cooling yields the final product, 2-Chloro-N-methylnicotinamide.[9]
Synthesis Workflow Visualization
The causality behind this protocol lies in the stepwise construction of the substituted pyridine ring. The initial reaction forms an intermediate that is then cyclized and aromatized with the aid of the composite catalyst and heat. The use of specific solvents and catalysts is optimized to achieve a high yield (reported as 98.36%) and purity.[9]
Chapter 4: Safety, Handling, and Storage
As with any laboratory chemical, proper safety and handling procedures are paramount when working with 2-Chloro-N-methylnicotinamide. The information provided here is based on available Safety Data Sheets (SDS).
Hazard Identification
The compound is classified as hazardous under the Globally Harmonized System (GHS). [4][7]
| Hazard Information | Details |
|---|---|
| GHS Pictogram | GHS07 (Exclamation Mark) [4] |
| Signal Word | Warning [4][7] |
| Hazard Statements | H315: Causes skin irritation<[4][6]br>H319: Causes serious eye irritation<[4][6]br>H335: May cause respiratory irritation [4][6]|
Recommended Handling and Personal Protective Equipment (PPE)
To minimize exposure, the following precautions should be taken:
-
Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood. [7]* Eye Protection: Wear tightly fitting safety goggles or a face shield. [10][11]* Skin Protection: Wear protective gloves and a lab coat. [10]* Respiratory Protection: Avoid breathing dust. If dust is generated, a respirator may be necessary. [7]* Hygiene: Wash hands and any exposed skin thoroughly after handling. [7][10]
First Aid Measures
In case of accidental exposure, follow these guidelines: [7][10]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [4][7]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. [7]
Conclusion
2-Chloro-N-methylnicotinamide emerges as more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its well-defined chemical properties, accessible synthesis routes, and the proven success of its parent nicotinamide scaffold make it a valuable asset for medicinal chemists. The recent application of related structures in developing potent inhibitors for challenging oncology targets like ALKBH2 underscores the immense potential held within this class of compounds. As research continues to unravel complex disease mechanisms, the logical design and application of molecules like 2-Chloro-N-methylnicotinamide will be instrumental in creating the next generation of targeted therapeutics.
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